An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenoxypropanoyl Chloride
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Phenoxypropanoyl Chloride
Introduction
3-Phenoxypropanoyl chloride is a bifunctional organic molecule of significant interest to the synthetic chemist. As an acyl chloride, it possesses a highly reactive electrophilic center, making it a potent acylating agent. The presence of a phenoxy ether linkage within its three-carbon backbone introduces structural motifs commonly found in a wide array of biologically active compounds, particularly in pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of 3-phenoxypropanoyl chloride, designed for researchers, chemists, and drug development professionals. Due to the compound's status as a reactive intermediate rather than a widely cataloged commodity, this document builds upon the established chemistry of its precursor, 3-phenoxypropanoic acid, and the well-documented principles governing the reactivity of acyl chlorides. We will explore its synthesis, core reactivity through nucleophilic acyl substitution, utility in Friedel-Crafts reactions, predicted spectroscopic signature, and critical safety protocols, establishing its profile as a versatile and valuable synthetic building block.
Section 1: Physicochemical Properties and Structural Analysis
While specific, experimentally determined physical constants for 3-phenoxypropanoyl chloride are not widely published, its properties can be reliably inferred from its structure and the known data of its parent carboxylic acid.
Table 1: Physicochemical Properties of 3-Phenoxypropanoic Acid and Predicted Properties of 3-Phenoxypropanoyl Chloride
| Property | 3-Phenoxypropanoic Acid (Precursor) | 3-Phenoxypropanoyl Chloride (Predicted) |
| CAS Number | 7170-38-9[1][2][3][4] | Not assigned |
| Molecular Formula | C₉H₁₀O₃[1][2][3] | C₉H₉ClO₂ |
| Molecular Weight | 166.17 g/mol [1][3] | 184.62 g/mol |
| Appearance | Beige powder / Solid[1][3] | Colorless to pale yellow liquid |
| Melting Point | 97.5 °C[3] | < Room Temperature |
| Boiling Point | 235 °C (decomposes)[1] | Expected < 235 °C (distillable under vacuum) |
| Solubility | Very soluble in water[1] | Reacts violently with water |
The molecular architecture of 3-phenoxypropanoyl chloride is key to its reactivity. The carbonyl carbon is rendered highly electrophilic by the strong inductive electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl oxygen. This makes it an exceptionally reactive site for nucleophilic attack. The chloride ion is an excellent leaving group, which facilitates the completion of substitution reactions. The phenoxy group, connected via a flexible ether linkage, is relatively stable and typically remains intact during the reactions of the acyl chloride moiety.
Section 2: Synthesis and Purification
The most direct and common route to 3-phenoxypropanoyl chloride is the chlorination of its parent carboxylic acid, 3-phenoxypropanoic acid. Two primary laboratory-scale methods are recommended, differing in their reactivity and handling requirements.
Protocol 2.1: Synthesis using Thionyl Chloride (SOCl₂)
This is a robust and widely used method. The causality for its effectiveness lies in the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[5]
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing aqueous NaOH), add 3-phenoxypropanoic acid (1.0 eq).
-
Reagent Addition: Under anhydrous conditions and in a well-ventilated fume hood, slowly add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), either neat or in an inert solvent like toluene or dichloromethane.
-
Reaction: The reaction is often initiated at room temperature and may be gently heated to reflux (typically 50-70 °C) for 1-3 hours to ensure complete conversion. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Workup: After cooling, the excess thionyl chloride is removed by distillation, often under reduced pressure. The crude 3-phenoxypropanoyl chloride can then be purified by fractional vacuum distillation to yield the final product.
Protocol 2.2: Synthesis using Oxalyl Chloride and Catalytic DMF
This method is milder than using thionyl chloride and is preferred for substrates sensitive to higher temperatures or more acidic conditions.[6][7] The reaction proceeds via the formation of a Vilsmeier reagent from oxalyl chloride and N,N-dimethylformamide (DMF), which is the active chlorinating species.[8][9]
Step-by-Step Methodology:
-
Preparation: Dissolve 3-phenoxypropanoic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere (N₂ or Ar).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 mmol of acid).
-
Reagent Addition: Cool the mixture in an ice bath (0 °C) and slowly add oxalyl chloride (~1.2-1.5 eq) dropwise. Vigorous gas evolution (CO₂, CO, HCl) will be observed.
-
Reaction: After the addition is complete, the mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1-2 hours until gas evolution ceases.
-
Workup: The solvent and volatile byproducts are carefully removed under reduced pressure to yield the crude acyl chloride, which can be used directly or purified by vacuum distillation.
Section 3: Core Reactivity - The Nucleophilic Acyl Substitution Manifold
The cornerstone of 3-phenoxypropanoyl chloride's reactivity is the nucleophilic acyl substitution pathway.[10][11][12] The highly electrophilic carbonyl carbon is readily attacked by a wide range of nucleophiles, leading to the displacement of the chloride leaving group in a two-step addition-elimination mechanism.[12][13][14]
Hydrolysis
Reaction with water is rapid and exothermic, yielding the parent 3-phenoxypropanoic acid and hydrogen chloride gas. This reactivity underscores the critical need for anhydrous handling and storage conditions to maintain the compound's integrity.
Alcoholysis (Esterification)
3-Phenoxypropanoyl chloride reacts readily with alcohols to form the corresponding esters. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, preventing it from protonating the alcohol nucleophile or promoting side reactions.[10]
Experimental Protocol: Synthesis of Ethyl 3-phenoxypropanoate
-
In a dry flask under an inert atmosphere, dissolve ethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-phenoxypropanoyl chloride (1.0 eq) in dichloromethane dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude ester, which can be purified by chromatography or distillation.
Aminolysis (Amidation)
The reaction with ammonia, primary amines, or secondary amines is extremely facile and yields primary, secondary, or tertiary amides, respectively. Due to the basicity of the amine, two equivalents are required: one to act as the nucleophile and the second to neutralize the HCl formed.[15] Alternatively, one equivalent of the amine can be used along with one equivalent of an external base like triethylamine.[9]
Experimental Protocol: Synthesis of N-benzyl-3-phenoxypropanamide
-
Dissolve benzylamine (2.2 eq) in anhydrous THF in a flask cooled to 0 °C.
-
Slowly add a solution of 3-phenoxypropanoyl chloride (1.0 eq) in THF dropwise with vigorous stirring. A precipitate of benzylammonium chloride will form immediately.
-
Stir the reaction at room temperature for 1-2 hours.
-
Filter the mixture to remove the ammonium salt and concentrate the filtrate under reduced pressure.
-
The resulting crude amide can be purified by recrystallization or column chromatography.
Section 4: Advanced Reactivity - Friedel-Crafts Acylation
3-Phenoxypropanoyl chloride is an excellent reagent for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[15] This reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[16][17][18]
Experimental Protocol: Acylation of Anisole
-
In a dry, three-necked flask equipped with a stirrer, dropping funnel, and gas outlet, suspend anhydrous AlCl₃ (1.2 eq) in an excess of a dry, inert solvent like dichloromethane or 1,2-dichloroethane.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 3-phenoxypropanoyl chloride (1.0 eq) in the same solvent.
-
Add anisole (1.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Perform an aqueous workup, dry the organic phase, and remove the solvent. The resulting aryl ketone can be purified by chromatography or recrystallization.
Section 5: Predicted Spectroscopic Signature
Table 2: Predicted Spectroscopic Data for 3-Phenoxypropanoyl Chloride
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Notes |
| IR | C=O Stretch (Acyl Chloride) | ~1800 cm⁻¹ (strong, sharp) | The high frequency is characteristic of the electron-withdrawing Cl atom. |
| C-O Stretch (Aryl Ether) | ~1240 cm⁻¹ (strong) | Asymmetric stretch. | |
| C-O Stretch (Alkyl Ether) | ~1040 cm⁻¹ (strong) | Symmetric stretch. | |
| Aromatic C=C Bending | 1600-1450 cm⁻¹ (multiple bands) | Fingerprint region for the phenyl group. | |
| ¹H NMR | Aromatic Protons (Ar-H) | 6.9 - 7.4 ppm | Complex multiplet pattern for ortho, meta, and para protons. |
| Methylene Protons (-O-CH₂ -) | ~4.3 ppm (triplet) | Deshielded by the adjacent oxygen atom. | |
| Methylene Protons (-CH₂ -COCl) | ~3.3 ppm (triplet) | Deshielded by the adjacent carbonyl group. | |
| ¹³C NMR | Carbonyl Carbon (C =O) | ~170 ppm | Highly deshielded, characteristic of acyl chlorides. |
| Aromatic Carbons (Ar-C) | 115 - 160 ppm | Six distinct signals are expected. | |
| Methylene Carbon (-O-C H₂-) | ~65 ppm | ||
| Methylene Carbon (-C H₂-COCl) | ~45 ppm |
Section 6: Applications in Drug Discovery and Synthesis
The phenoxypropylamine moiety is the core structural feature of many cardioselective β-adrenergic blocking agents (beta-blockers), a class of drugs essential for treating hypertension and other cardiovascular diseases.[22] Compounds like metoprolol and bisoprolol contain this critical pharmacophore.
3-Phenoxypropanoyl chloride serves as a logical and powerful intermediate for the synthesis of novel analogues of these drugs. For example, it can be used to acylate an amine, followed by reduction of the resulting amide to the corresponding secondary amine. This provides a flexible route to introduce varied side chains and explore structure-activity relationships (SAR) in the development of new therapeutic agents with improved selectivity or pharmacokinetic profiles.[23][24][25] The high reactivity of the acyl chloride ensures efficient coupling, which is a primary concern in multi-step pharmaceutical synthesis.
Section 7: Safety, Handling, and Storage
As a reactive acyl chloride, 3-phenoxypropanoyl chloride must be handled with stringent safety precautions. Its hazards are analogous to those of other common acyl chlorides like acetyl chloride.[26][27][28][29][30]
-
Hazards: The compound is expected to be highly corrosive, causing severe burns to the skin, eyes, and respiratory tract. It is a lachrymator (causes tearing). It reacts violently with water, alcohols, and other protic nucleophiles, releasing corrosive HCl gas. Vapors may be harmful if inhaled.
-
Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), splash-proof safety goggles, and a full-face shield. A flame-resistant lab coat is mandatory.
-
Handling: Use only under an inert atmosphere (nitrogen or argon) with dry glassware and solvents. Ground equipment to prevent static discharge. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) in a cool, dry, well-ventilated area designated for corrosive and water-reactive chemicals. Store under an inert atmosphere to prevent degradation from moisture.
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills with a dry, inert absorbent material such as sand or sodium bicarbonate. Do not use water. Dispose of waste in accordance with local regulations.
Conclusion
3-Phenoxypropanoyl chloride is a highly reactive and versatile synthetic intermediate. Although specific data for this compound is not widely compiled, its chemical behavior can be confidently predicted from the fundamental principles of organic chemistry. Its efficient synthesis from 3-phenoxypropanoic acid and its predictable reactivity in nucleophilic acyl substitution and Friedel-Crafts acylation reactions make it a valuable tool for synthetic chemists. Its structural similarity to key pharmacophores, particularly in the beta-blocker class of drugs, highlights its potential for significant applications in medicinal chemistry and drug discovery. Adherence to strict safety protocols is paramount when handling this energetic and corrosive compound.
References
-
Aboul-Enein, H. Y., & El-Awady, M. I. (1979). Synthesis and pharmacology of potential beta-blockers. Journal of Pharmaceutical Sciences, 68(10), 1236–1238. [Link]
-
Basil, B., Clark, J. C., Coffee, E. C., & et al. (1982). Beta-adrenergic Blocking Agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols. Journal of Medicinal Chemistry, 25(11), 1286–1292. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
JoVE. (2025). Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenoxypropionic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (2015). preparation of acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Clark, J. (2015). nucleophilic addition / elimination in the reactions of acyl chlorides. Chemguide. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Magnús, V., & etc. (2018). Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol. Molecules, 23(10), 2552. [Link]
-
Crunch Chemistry. (2024). Nucleophilic acyl substitution in acyl chlorides and acid anhydrides. YouTube. Retrieved from [Link]
-
Clark, J. (2015). the acylation of benzene - electrophilic substitution. Chemguide. Retrieved from [Link]
-
LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Retrieved from [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
PubChem. (n.d.). 3-Phenoxypropionic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
AK Lectures. (2019). Friedel-Crafts acylation. YouTube. Retrieved from [Link]
-
Seeberger, P. H. (2021). Acids to Acyl Chlorides, Part 1. YouTube. Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]
-
Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Journal of Medicinal and Medical Chemistry. (n.d.). A Comprehensive Review on Beta Blockers Synthesis Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). DMF‐catalysed chlorination of carboxylic acids. Retrieved from [Link]
-
Columbia University. (n.d.). Organic Chemistry c3444y Problem Set 6. Retrieved from [Link]
-
Scientific Reports. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
ResearchGate. (2010). Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). Retrieved from [Link]
-
Filo. (2025). Predict the infrared, 13C and 1H NMR spectra for the compound shown below. Retrieved from [Link]
-
NIH. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]
-
International Journal of Advanced Research. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
-
World Intellectual Property Organization. (2022). Patent WO 2022/070174 A1. Retrieved from [Link]
- Google Patents. (1970). United States Patent 3,691,217.
- Google Patents. (n.d.). CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
-
Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
NIH. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
Sources
- 1. 3-Phenoxypropionic acid(7170-38-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 3-Phenoxypropionic acid [webbook.nist.gov]
- 3. 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. keyorganics.net [keyorganics.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. Applications and Synthesis of Oxalyl chloride_Chemicalbook [m.chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. columbia.edu [columbia.edu]
- 10. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. youtube.com [youtube.com]
- 19. d-nb.info [d-nb.info]
- 20. Predict the infrared, 13C and 1H NMR spectra for the compound shown below.. [askfilo.com]
- 21. forskning.ruc.dk [forskning.ruc.dk]
- 22. jmedchem.com [jmedchem.com]
- 23. Synthesis and pharmacology of potential beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Beta-adrenergic blocking agents. 22. 1-Phenoxy-3-[[(substituted-amido) alkyl]amino]-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. geneseo.edu [geneseo.edu]
- 27. chemos.de [chemos.de]
- 28. wcu.edu [wcu.edu]
- 29. ICSC 0210 - ACETYL CHLORIDE [inchem.org]
- 30. fishersci.com [fishersci.com]
